Chloro chlorite

Description

Historical Trajectories and Evolving Nomenclature in Reactive Chlorine Chemistry

The history of reactive chlorine chemistry began with the discovery of chlorine itself. First isolated by Carl Wilhelm Scheele in 1774, he initially believed it to be an oxide. wikipedia.orgacs.org It was Humphry Davy in 1810 who confirmed it as an element, naming it from the Greek "khloros" for its pale green color. wikipedia.orgacs.orgresearchgate.net The 18th and 19th centuries saw the discovery of chlorine's bleaching properties by Claude Berthollet and the development of bleach (sodium hypochlorite). acs.orgresearchgate.net

The nomenclature of chlorine compounds is systematic. Because oxygen is more electronegative than chlorine, compounds containing only these two elements are termed chlorine oxides, not oxygen chlorides. quora.com This family includes a variety of stable and radical species, such as dichlorine monoxide (Cl₂O), chlorine dioxide (ClO₂), and dichlorine heptoxide (Cl₂O₇), as well as chlorine oxyanions like hypochlorite (B82951) (ClO⁻), chlorite (B76162) (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and perchlorate (B79767) (ClO₄⁻). libretexts.orgwikipedia.org The term "chloro chlorite" could be hypothetically construed as a species like ClOClO, designated as chlorine(I,III) oxide, but this remains a subject of theoretical interest rather than a commonly isolated compound. wikipedia.org

Theoretical Frameworks and Postulated Existence of this compound Intermediates

The existence of many reactive chlorine species is often transient, making them challenging to study experimentally. Consequently, theoretical and computational chemistry, such as density functional theory (DFT), plays a crucial role in understanding their structure, stability, and reactivity. nih.govacs.org These studies investigate the properties of various chlorine oxides (ClOx), their anions (ClOx-), and dichlorine oxides (Cl₂Ox). acs.org

Theoretical models predict the existence of various isomers for chlorine oxides. For instance, for the formula Cl₂O, the isomer Cl-O-Cl is significantly more stable than a Cl-Cl-O structure. researchgate.net Computational studies also explore the reaction pathways and energy barriers for the formation and decomposition of these species. nih.govresearchgate.net The formation of dimers like ClOOCl from the self-reaction of ClO radicals is a known process that is kinetically significant, even if the dimer itself is unstable. rsc.org The postulated existence of a "this compound" (ClOClO) fits within this framework of exploring potential, short-lived intermediates in complex reaction mechanisms involving chlorine and oxygen. wikipedia.org Theoretical studies help to predict the reactive centers on these molecules, finding, for example, that the odd electron in mono-chlorine species is distributed on the oxygen and chlorine lone pairs, which dictates their reactivity. acs.org

Foundational Significance in Advanced Oxidative Chemistry Research

Reactive chlorine species are fundamental to Advanced Oxidation Processes (AOPs), which are powerful methods for water treatment. ultraaqua.com The UV/chlorine AOP, for example, utilizes ultraviolet light to break down chlorine compounds, generating highly reactive radicals like the hydroxyl radical (HO•) and various RCS, including the chlorine radical (Cl•) and the chlorine monoxide radical (ClO•). jst.go.jpacs.orgnih.gov These radicals are effective at degrading persistent and toxic chemical contaminants in water. ultraaqua.comjst.go.jp

The UV/chlorine process is often considered more energy-efficient than other AOPs like UV/hydrogen peroxide. jst.go.jp The effectiveness of the UV/chlorine process is influenced by factors such as pH, with acidic conditions generally being more favorable. jst.go.jp The generation of these reactive species, including postulated intermediates, is central to the efficacy of these advanced water purification technologies. acs.orgresearchgate.net The study of RCS is also critical because, while beneficial for degradation, they can also lead to the formation of undesirable disinfection byproducts. jst.go.jpacs.org

Delimitation of Research Scope and Objectives within Scholarly Inquiry

This article is strictly focused on the academic and theoretical investigation of species that may be described as "this compound" within the broader context of reactive chlorine chemistry. The scope is confined to the historical development of the field's nomenclature, the theoretical postulation of such intermediates, and their significance in the foundational principles of advanced oxidative chemistry. This inquiry does not extend to practical application details such as dosage, administration, or safety profiles, adhering to a purely scientific and theoretical framework. The objective is to provide a thorough and scientifically accurate overview based on the established scholarly literature concerning reactive chlorine oxides and their hypothesized intermediates.

Referenced Chemical Compounds

| Compound Name | Chemical Formula |

| Chlorite | ClO₂⁻ |

| Hypochlorite | ClO⁻ |

| Chlorine Dioxide | ClO₂ |

| Sodium Chlorite | NaClO₂ |

| Sodium Hypochlorite | NaClO |

| Calcium Hypochlorite | Ca(ClO)₂ |

| Hypochlorous Acid | HClO |

| Dichlorine Monoxide | Cl₂O |

| Chlorine | Cl₂ |

| Chlorate | ClO₃⁻ |

| Perchlorate | ClO₄⁻ |

| Dichlorine Heptoxide | Cl₂O₇ |

| Hydroxyl Radical | HO• |

| Chlorine Radical | Cl• |

| Chlorine Monoxide Radical | ClO• |

Comparative Data of Related Chlorine Species

Below are interactive tables detailing the properties of well-established chlorine compounds that are relevant to the discussion of reactive chlorine species.

Physicochemical Properties of Key Chlorine Oxyanions

This table compares the properties of the chlorite and hypochlorite ions.

| Property | Chlorite (ClO₂⁻) | Hypochlorite (ClO⁻) |

| Molar Mass | 67.45 g/mol softschools.comnih.gov | 51.45 g/mol vedantu.com |

| IUPAC Name | Chlorite nih.govwikipedia.org | Hypochlorite vedantu.com |

| Conjugate Acid | Chlorous Acid (HClO₂) wikipedia.org | Hypochlorous Acid (HClO) vedantu.com |

| Molecular Geometry | Bent wikipedia.org | Linear |

| O–Cl–O Bond Angle | 111° wikipedia.org | N/A |

| Stability | Salts can be stable (e.g., NaClO₂), but heavy metal chlorites are explosive. softschools.comwikipedia.org | Generally unstable, handled in aqueous solutions. vedantu.com |

Physicochemical Properties of Chlorine Dioxide

This table provides key data for chlorine dioxide, a highly reactive gas.

| Property | Value |

| Chemical Formula | ClO₂ dcceew.gov.au |

| Molar Mass | 67.45 g/mol carbotecnia.info |

| Appearance | Yellow to reddish-yellow gas dcceew.gov.aucarbotecnia.infochemicalbook.com |

| Melting Point | -59 °C dcceew.gov.aucarbotecnia.info |

| Boiling Point | 11 °C dcceew.gov.aucarbotecnia.info |

| Water Solubility | 8 g/L at 20 °C wikipedia.org |

| Key Chemical Property | Strong oxidizing agent; gas can be explosive at concentrations >10%. dcceew.gov.au |

Structure

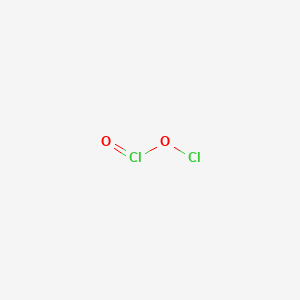

2D Structure

Properties

Molecular Formula |

Cl2O2 |

|---|---|

Molecular Weight |

102.9 g/mol |

IUPAC Name |

chloro chlorite |

InChI |

InChI=1S/Cl2O2/c1-4-2-3 |

InChI Key |

JFBJUMZWZDHTIF-UHFFFAOYSA-N |

SMILES |

O=ClOCl |

Canonical SMILES |

O=ClOCl |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Chloro Chlorite Systems

Electronic Structure and Bonding Characterization via Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental for characterizing the electronic structure and bonding within chloro chlorite (B76162) systems, providing insights into their stability and reactivity.

Ab Initio and Density Functional Theory (DFT) Elucidations

High-level ab initio electronic structure calculations, such as coupled cluster theory with a correction for triples (CCSD(T)), have been extensively used to determine the relative stabilities and thermodynamics of Cl2O2 isomers acs.org. These calculations, often extrapolated to the complete basis set limit, predict that ClClO2 is the most stable isomer of Cl2O2, being approximately 3.1 kcal/mol more stable than ClOOCl at 298 K acs.org. The ClOClO isomer is found to be less stable than ClOOCl by about 8.3 kcal/mol at 298 K acs.org.

Density Functional Theory (DFT) is another widely applied quantum chemical method for studying the electronic structure of chlorine-oxygen species researchgate.netaip.orgresearchgate.netwikipedia.orguol.deresearchgate.netplos.org. DFT calculations provide a balance between computational cost and accuracy, making them suitable for optimizing geometries, calculating energies, and analyzing bonding characteristics. Both ab initio and DFT methods are crucial for understanding the intricate electron distribution and bond strengths within these compounds. For instance, the weakest bond in ClClO2 is predicted to be the Cl-Cl bond, with a bond dissociation energy (BDE) of 24.4 kcal/mol. In contrast, the smallest BDE in ClOOCl is the O-O bond (18.0 kcal/mol), and for ClOClO, it is the central O-Cl bond (9.7 kcal/mol) acs.org.

Exploration of Potential Energy Surfaces for Chloro Chlorite Formation and Transformation Pathways

The exploration of potential energy surfaces (PES) is fundamental to understanding the formation, interconversion, and decomposition pathways of chemical compounds. A PES maps the energy of a molecular system as a function of its atomic coordinates, revealing stable structures (minima), transition states (saddle points), and reaction pathways umich.eduqueensu.ca.

Computational methods, including ab initio and DFT, are used to construct these multi-dimensional surfaces. For this compound, PES studies would typically involve identifying the lowest energy pathways for its formation from precursor species (e.g., ClO radicals) and its transformation into other chlorine oxides or decomposition products. For example, molecular dynamics investigations have been conducted on the dissociation of chlorine peroxide (ClOOCl), an isomer of Cl2O2, utilizing neural network ab initio potential energy surfaces dntb.gov.ua. These studies provide detailed insights into how the molecule breaks apart and the energy landscape governing these processes. Similar methodologies would be applied to study the formation and transformation of ClClO2 and ClOClO. Studies on related chlorine oxide species, such as the photochemistry of dichlorine monoxide (Cl2O) and the reaction mechanisms of ClO with other atmospheric species, also rely heavily on the construction and analysis of PES researchgate.netnih.gov.

Predictive Spectroscopic Signatures for Elusive this compound Species (e.g., Simulated IR, Raman, UV-Vis, EPR)

Predictive spectroscopic signatures derived from computational chemistry are invaluable for the experimental detection and characterization of elusive or transient chemical species like this compound.

Electronic transitions for the Cl2O2 isomers (ClClO2, ClOOCl, and ClOClO) have been calculated using the equations of motion coupled cluster singles and doubles (EOM-CCSD) method acs.org. These calculations indicate that the singlet states of ClClO2 absorb at longer wavelengths in the visible region compared to the singlet states of ClOOCl and ClOClO acs.org. Such predictions are critical for guiding experimental UV-Vis spectroscopy.

Furthermore, computational methods are routinely used to simulate infrared (IR) and Raman spectra, which provide information about the vibrational modes and molecular structure. While specific simulated IR and Raman spectra for Cl2O2 isomers were not detailed in the provided search results, the general application of these techniques to chlorine-oxygen species is well-established plos.orgacs.orgspectralinstrument.comnih.gov. For instance, theoretical simulations are used to interpret experimental Raman spectra, particularly in the context of electronic pre-resonance Raman scattering microscopy nih.gov.

Electron Paramagnetic Resonance (EPR) spectroscopy is relevant for radical species. While Cl2O2 itself is not typically described as a radical, its formation or decomposition might involve radical intermediates. Computational EPR spectra simulation is a powerful tool for extracting spin Hamiltonian parameters from experimental data and understanding the electronic and magnetic properties of radical species plos.orgmdpi.com.

Reaction Dynamics and Transition State Modeling for this compound Mediated Processes

Reaction dynamics and transition state modeling are crucial for understanding the rates and mechanisms of chemical reactions involving this compound. These computational approaches allow for the investigation of how molecules interact, form, and break bonds.

Transition state theory (TST) is a widely used framework to calculate reaction rate constants by characterizing the transition state, which is the highest energy point along the reaction pathway connecting reactants to products umich.eduox.ac.uk. Ab initio and DFT calculations are employed to locate these transition states and determine their energies and geometries. For example, ab initio investigations have been performed to study the mechanism of reactions involving chlorine monoxide (ClO) and oxygen atoms, identifying minimum energy geometries and transition states scielo.org.mx. Similarly, quantum mechanical studies have explored the potential energy surface and reaction pathways, including transition states, for reactions such as ClO + NO2 nih.gov.

Molecular dynamics (MD) simulations, often coupled with ab initio or neural network potential energy surfaces, provide a dynamic view of chemical reactions, allowing researchers to observe bond breaking and formation events over time queensu.cadntb.gov.ua. This approach is particularly valuable for complex reactions where multiple pathways might be accessible. The dissociation of chlorine peroxide (ClOOCl), an isomer of this compound, has been investigated using molecular dynamics on a neural network ab initio PES, providing insights into its decomposition dntb.gov.ua. These studies contribute to a comprehensive understanding of the kinetics and mechanisms of this compound mediated processes.

Advanced Synthetic Strategies and Mechanistic Investigations of Chloro Chlorite Chemistry

Methodological Approaches for Generating and Stabilizing Transient Chloro Chlorite (B76162) Species

The high reactivity and fleeting existence of the chloro chlorite intermediate (Cl2O2) necessitate sophisticated experimental techniques for its generation and characterization. Direct synthesis and stabilization are significant challenges, driving researchers to employ methods that can probe chemical entities with very short lifetimes.

Direct, stable synthesis of the Cl2O2 intermediate in the gas phase for preparative purposes is not a standard procedure due to its inherent instability. Its existence is primarily as a short-lived species within a larger reaction mechanism. However, the detection of such transient chlorinated compounds in the gas phase is crucial for mechanistic studies and industrial monitoring.

Several analytical techniques are suitable for detecting reactive gaseous chlorine compounds:

Gas Chromatography (GC): Particularly when coupled with an electron capture detector (ECD), GC is a powerful tool for separating and detecting low concentrations of chlorinated hydrocarbons and other electronegative compounds. epa.gov This method could be adapted to detect transient species if they can be stabilized long enough for analysis.

Spectroscopic Methods: Optical methods offer non-invasive, real-time detection capabilities. Techniques like Tunable Diode Laser Absorption Spectroscopy (TDLAS) and Photoacoustic Spectroscopy (PAS) are used for high-sensitivity monitoring of gases such as chloroform (B151607) and can be adapted for other chlorinated species. mdpi.com Raman spectroscopy has also been successfully employed for the online quantitative analysis of chlorine content in chlorinated paraffins, demonstrating its utility in monitoring chlorination processes. acs.org

Specialized Gas Sensors: Electrochemical sensors are commonly used for detecting reactive gases like chlorine (Cl2). noventis.com.auspecgasinc.com These sensors are designed to provide warnings in industrial settings. noventis.com.au The primary challenge in detecting a transient species like Cl2O2 is its high reactivity; it tends to adsorb onto surfaces, including the tubing and sensor diaphragms, which can delay detection. draeger.com

Cryogenic matrix isolation is a powerful technique for studying highly reactive molecules like the this compound intermediate. The method involves trapping the species of interest in an inert, solid matrix (such as argon, krypton, or xenon) at extremely low temperatures (typically below 20 K). scirp.orgjournalirjpac.com This "freezes" the molecule in place, preventing it from reacting and allowing for detailed spectroscopic analysis, primarily using infrared (IR) spectroscopy.

While studies focusing exclusively on the "this compound" (Cl2O2) intermediate are specific, the methodology has been successfully applied to its isomers and other related unstable chlorinated molecules:

Cl2O2 Isomers: The photochemistry and vibrational spectroscopy of three different isomers of Cl2O2 have been studied extensively using cryogenic matrix isolation, providing critical data on their structure and behavior. acs.org

Chlorinated Carbonyls: The photolysis of chloroacetyl chloride (CH2ClCOCl) and dichloroacetyl chloride (CHCl2COCl) has been investigated in cryogenic matrices. scirp.orgjournalirjpac.com These studies reveal reaction pathways, identify product formation (like ketenes and chloroform), and demonstrate how the inert matrix environment (e.g., argon vs. xenon) can influence the reaction mechanisms, such as by promoting intersystem crossing via the heavy-atom effect. scirp.orgjournalirjpac.com

By using these methods, researchers can obtain the vibrational spectra of transient species, which provides invaluable information about their molecular structure, bonding, and conformational isomers.

Elucidation of Reaction Kinetics and Mechanisms Involving this compound

Understanding the reaction pathways involving the this compound intermediate is fundamental to controlling the efficiency of industrial processes like chlorine dioxide generation and pulp bleaching.

The reaction of chlorite (ClO2⁻) with an acidic chlorine source, typically hypochlorous acid (HOCl), is the cornerstone of many chlorine dioxide production methods. acs.orgwikipedia.org This process is not a simple, single-step reaction but a complex interplay of equilibria and competing pathways where the transient intermediate Cl2O2 plays a pivotal role. nih.gov

The accepted mechanism, supported by kinetic and isotopic labeling studies, involves the following key stages: acs.orgnih.gov

Formation of the Intermediate: Hypochlorous acid reacts with a chlorite ion to form the asymmetric intermediate dichlorine dioxide, Cl2O2. This species is the "this compound" central to the process.

HOCl + ClO₂⁻ → Cl₂O₂ + OH⁻

Competing Reaction Pathways: The Cl2O2 intermediate is unstable and rapidly decomposes through two primary, competing pathways that determine the final product distribution.

Pathway to Chlorine Dioxide (Desired Product): The intermediate reacts with another chlorite ion to produce two molecules of chlorine dioxide (ClO2) and two chloride ions. acs.org

Cl₂O₂ + 2ClO₂⁻ → 2ClO₂ + 2Cl⁻ + O₂ (Note: A more refined view from recent studies suggests Cl2O2 directly or indirectly leads to ClO2 without an additional chlorite, or through different steps). A key reaction set leading to chlorine dioxide involves the decomposition of the Cl2O2 intermediate. nih.gov

Pathway to Chlorate (B79027) (Undesired Byproduct): The intermediate can also hydrolyze or rearrange to form chlorate (ClO3⁻) and chloride ions. acs.org

Cl₂O₂ + H₂O → ClO₃⁻ + 2Cl⁻ + 2H⁺

A recent, detailed kinetic model further refines this understanding, proposing that Cl2O2 is exclusively responsible for the production of chlorine dioxide, while a different intermediate, Cl2O, is the main precursor to the formation of the chlorate byproduct. nih.gov Controlling the reaction conditions to favor the formation and subsequent reaction of Cl2O2 is therefore essential for maximizing ClO2 yield.

The rate of the chloro-chlorite reaction and the ratio of chlorine dioxide to chlorate produced are highly sensitive to environmental conditions.

Effect of pH: The pH of the solution is one of the most critical parameters.

Acidic conditions (low pH) are generally required to drive the reaction, as they favor the presence of the more reactive species like chlorous acid (HClO2) and hypochlorous acid (HOCl) over their conjugate bases, chlorite (ClO2⁻) and hypochlorite (B82951) (OCl⁻). wikipedia.orghydroinstruments.comfao.org

Decreasing the pH generally increases the rate of chlorine dioxide formation. researchgate.netacs.org

There is an optimal pH range for maximizing ClO2 yield. For example, in pulp bleaching, maximum chlorate formation (the undesired byproduct) has been observed around pH 2.5, with less formation at both more acidic and less acidic conditions. researchgate.net At very high pH (alkaline conditions), the reaction is very slow, and chlorate becomes the only significant product. acs.org

Interactive Table: Effect of pH on Product Formation in Chlorine-Chlorite System

| pH Range | Dominant Reactant Species | Primary Product(s) | Relative Reaction Rate | Citation(s) |

| Strongly Acidic (< 2) | Cl₂, HClO₂, HOCl | ClO₂, ClO₃⁻ | Fast | acs.orgresearchgate.net |

| Mildly Acidic (3-5) | HClO₂, HOCl | ClO₂ (Maximized Yield) | Very Fast | nih.govacs.orgeucalyptus.com.br |

| Near Neutral (6-8) | ClO₂⁻, HOCl/OCl⁻ | ClO₃⁻, ClO₂⁻ | Slowing | acs.orgeucalyptus.com.br |

| Alkaline (> 9) | ClO₂⁻, OCl⁻ | ClO₃⁻ | Very Slow | acs.orgwho.int |

Effect of Ionic Strength: The influence of ionic strength on the reaction kinetics is complex.

Some studies on the disproportionation of chlorous acid have found that the initial reaction rate is independent of the ionic strength, which suggests that at least one of the reactants in the rate-determining step is an uncharged species, such as chlorous acid (HClO2). cdnsciencepub.com

In contrast, other studies investigating the reaction between acidic chlorite and dyes have maintained a constant ionic strength using sodium sulphate, implying that ionic strength is a parameter that must be controlled to ensure reproducible kinetic results. ajol.info The presence of specific ions, like chloride (Cl⁻), has a more direct chemical role, often suppressing the formation of chlorate. cdnsciencepub.comnouryon.com

Effect of Radical Scavengers: The reactions within the chloro-chlorite system involve complex electron transfers and the potential formation of radical intermediates. While the major pathways are often described via ionic species and intermediates like Cl2O2, the presence of radical mechanisms is implied. The decomposition of chlorine dioxide itself can involve free radicals. researchgate.net Therefore, the introduction of radical scavengers would be expected to interfere with these pathways, potentially altering reaction rates and product distributions, although this is less commonly studied compared to pH and reactant concentrations.

Catalysts can be employed to significantly alter the rate and selectivity of chlorite reactions, directing them toward the desired production of chlorine dioxide or promoting other transformations.

Metal Complex Catalysis: Various transition metal complexes have been shown to be effective catalysts.

Ruthenium Complexes: A polypyridylruthenium(II) complex has been shown to catalyze the disproportionation of chlorite into chlorate and chloride, as well as the oxidation of chlorite to chlorine dioxide. rsc.org A Ru(III) complex was also found to efficiently catalyze the reaction between chlorite and brilliant cresyl blue dye. ajol.info

Manganese Complexes: Water-soluble manganese heme and non-heme complexes are effective catalysts for converting chlorite to chlorine dioxide, though chloride and chlorate are also formed. purdue.edupurdue.edu Manganese porphyrin catalysts, which can be immobilized on solid supports like clay, enable the efficient generation of ClO2 from chlorite salts under mild, non-acidic conditions. google.com

Iron Complexes: Iron-porphyrin complexes have been investigated as models for the enzyme chlorite dismutase, which converts chlorite to dioxygen and chloride. purdue.edu Other iron complexes, like Fe(III)-TAML, can catalyze the oxidation of chlorite to chlorine dioxide. purdue.edu

Enzymatic Catalysis: Certain enzymes can process chlorite. Chloroperoxidase, for instance, catalyzes the dismutation of chlorite to form chloride, chlorine dioxide, chlorate, and oxygen. nih.govillinois.edu The enzyme is also capable of decomposing the chlorine dioxide it produces. nih.gov

Interactive Table: Catalysts in Chlorite Reactions

| Catalyst Type | Example(s) | Primary Effect on Chlorite | Citation(s) |

| Ruthenium Complex | cis-[Ru(2,9-Me₂phen)₂(OH₂)₂]²⁺ | Catalyzes disproportionation (to ClO₃⁻, Cl⁻) and oxidation to ClO₂. | rsc.org |

| Manganese Complex | Mn Porphyrins, Mn-BnTPEN | Catalyzes conversion to ClO₂, ClO₃⁻, and Cl⁻ under mild conditions. | purdue.edupurdue.edugoogle.com |

| Iron Complex | Fe(III)-TAML, Iron Porphyrins | Catalyzes oxidation to ClO₂ or dismutation to O₂ and Cl⁻. | purdue.edupurdue.edu |

| Enzyme | Chloroperoxidase | Catalyzes dismutation to ClO₂, ClO₃⁻, Cl⁻, and O₂. | nih.govillinois.edu |

Photoinduced and Radiolytic Generation of this compound Analogues and Their Reactivity

The generation of reactive chlorine-containing species, which can be considered analogues of chlorite in their reactivity, through photoinduced and radiolytic methods represents a significant area of chemical research. These methods utilize light or ionizing radiation to induce the formation of highly reactive intermediates, such as chlorine radicals (Cl•), chlorite (ClO₂⁻), and various radical anions, from stable precursors. The subsequent reactivity of these generated species is of fundamental interest and has applications in synthesis and degradation processes.

Photoinduced Generation and Reactivity

Visible light and UV irradiation provide the energy required to cleave bonds in chlorinated compounds or to initiate photoredox cycles, leading to the formation of reactive chlorine species. These processes often involve the generation of a chlorine radical (Cl•), which is a powerful hydrogen atom transfer (HAT) agent, or other chlorinated intermediates that can engage in a variety of transformations.

Recent research has demonstrated the generation of chlorine radicals from common chlorinated solvents like dichloromethane (B109758) under visible light, a process that proceeds without the need for chloride salts. nih.govresearchgate.net In this method, singlet oxygen, formed from molecular oxygen and light, initiates the process by abstracting an electron from a silane. The resulting superoxide (B77818) anion interacts with the chlorinated solvent to produce a chloride anion, which is then oxidized via a single-electron transfer (SET) mechanism to the chlorine radical. nih.gov This chlorine radical readily abstracts a hydrogen atom from a Si-H bond to generate a silyl (B83357) radical, which ultimately leads to the formation of silanols. nih.govresearchgate.net

Photoredox catalysis offers another powerful avenue for generating reactive chlorine analogues. For instance, N-chlorosuccinimide (NCS) can serve as a chlorine source in photoinduced reactions catalyzed by ruthenium complexes. researchgate.netacs.org In the case of N-(allenyl)sulfonylamides, this process leads to the formation of a nitrogen-centered radical. This key intermediate triggers an intramolecular cyclization, forming a highly reactive vinyl radical that is subsequently trapped by a chlorine atom from NCS to yield 2-(1-chlorovinyl)pyrrolidines. researchgate.netacs.org NCS plays a dual role, acting as both an activator for the sulfonamide and the chlorinating agent. acs.org

The photoinduced activation of C-Cl bonds in polychloroalkanes (PCAs) has also been achieved. The selective generation of triplet carbenes under visible light irradiation can activate the strong C-Cl bonds of solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃). acs.org Similarly, photoinduced reactions of palladium and platinum carbonyl clusters with chlorocarbons result in the oxidative degradation of the clusters and the formation of oxidized mononuclear species. cdnsciencepub.com

Furthermore, bench-stable oxime-based surrogates have been developed for the photoinduced transfer of chlorofluorocarbons (CFCs) to alkenes. chinesechemsoc.orgchinesechemsoc.org In this system, an iridium photocatalyst, upon excitation by visible light, reduces the surrogate. This triggers fragmentation to release an electrophilic fluoroalkyl radical and a nucleophilic chloride anion, which then add across the alkene in a radical-ionic mechanism. chinesechemsoc.orgchinesechemsoc.org

| Precursor(s) | Conditions | Generated Analogue/Reactive Species | Key Finding/Reactivity | Reference |

|---|---|---|---|---|

| Hydrosilane, Dichloromethane (DCM), O₂ | Visible light (Blue LEDs) | Chlorine radical (Cl•) | Cl• abstracts H from Si-H bond, leading to silanol (B1196071) synthesis. | nih.govresearchgate.net |

| N-(Allenyl)sulfonylamide, N-Chlorosuccinimide (NCS) | [Ru(bpy)₃]Cl₂ catalyst, Visible light | Nitrogen-centered radical, vinyl radical | Intramolecular cyclization followed by chlorination to form 2-(1-chlorovinyl)pyrrolidines. | researchgate.netacs.org |

| Polychloroalkanes (e.g., CH₂Cl₂, CHCl₃) | Visible light, Triplet carbene precursor | Triplet carbene | Activation of C-Cl bonds via free-carbene insertion. | acs.org |

| Oxime-based CFC surrogates, Alkenes | Iridium photocatalyst, Visible light (Blue LEDs) | Fluoroalkyl radical, Chloride anion | Radical-ionic transfer of CFCs across alkenes. | chinesechemsoc.orgchinesechemsoc.org |

| M₃(dppm)₃CO²⁺ clusters (M=Pd, Pt), Chlorocarbons | UV/Visible light | Oxidized mononuclear metal species | Photoinduced oxidative degradation of metal clusters via C-Cl bond activation. | cdnsciencepub.com |

Radiolytic Generation and Reactivity

Radiolysis utilizes ionizing radiation, such as gamma rays or electron beams, to decompose molecules and generate highly reactive species. The radiolysis of chlorine-containing compounds is a known route to various reactive analogues, including chlorite itself.

Studies on the radiolysis of perchlorates, such as calcium perchlorate (B79767) (Ca(ClO₄)₂), have shown that ionizing radiation can decompose them into lower-oxidation-state oxychlorine species. nih.gov Among the products identified are chlorite (ClO₂⁻), hypochlorite (ClO⁻), and chlorine dioxide (ClO₂). nih.gov This provides a direct pathway for the generation of chlorite from a more oxidized precursor under radiolytic conditions.

The pulse radiolysis of aqueous solutions containing chloride ions (Cl⁻) is a well-established method for generating other reactive chlorine species. researchgate.net Hydroxyl radicals (•OH) produced from the radiolysis of water react with Cl⁻ to form the radical anion ClOH⁻•. This species exists in equilibrium and can subsequently react to form a chlorine atom (Cl•), which then combines with another chloride ion to produce the dichloride radical anion (Cl₂⁻•). researchgate.net

Similarly, the radiolysis of chlorinated solvents like chloroform (CHCl₃) leads to its decomposition through the formation of radical species. rsc.org The primary species formed are the chloroform radical cation (CHCl₃⁺•), which can fragment into dichlorocarbene (B158193) radical (•CCl₂) and a protonated chlorine atom, or into a dichloromethyl radical (•CHCl₂) and a chlorine atom (Cl•). rsc.org The G-value, which measures the number of molecules decomposed per 100 eV of absorbed energy, is notably high for chloroform decomposition. rsc.org

The irradiation of solid chloride-containing materials has also been investigated. Gamma irradiation of uranyl tetrachloro coordination compounds can lead to the formation of chloride-based radicals, such as the Cl₂⁻• radical. nih.gov When lattice water is present, its radiolysis can also produce superoxide and peroxide species that coordinate to the metal center. nih.gov Experiments on the gamma irradiation of sodium chloride-uranium trichloride (B1173362) (NaCl-UCl₃) salt, a candidate for molten salt reactors, have been conducted to study the radiolytic generation of chlorine gas, which was found to be insignificant under the tested conditions. inl.gov

| Precursor(s) | Radiation Source | Generated Analogue/Reactive Species | Key Finding/Reactivity | Reference |

|---|---|---|---|---|

| Calcium Perchlorate (Ca(ClO₄)₂) | ⁶⁰Co gamma-ray source | Chlorite (ClO₂⁻), Hypochlorite (ClO⁻), Chlorine dioxide (ClO₂) | Decomposition of perchlorate into lower-oxidation-state oxychlorines. | nih.gov |

| Aqueous Chloride (Cl⁻) solutions | Pulse radiolysis | ClOH⁻•, Chlorine atom (Cl•), Dichloride radical anion (Cl₂⁻•) | Formation of various reactive chlorine radicals from the reaction of •OH with Cl⁻. | researchgate.net |

| Chloroform (CDCl₃) | Pulse radiolysis (electron beam) | CHCl₃⁺•, •CHCl₂, Cl• | Complex decomposition pathways involving multiple radical species. | rsc.org |

| Uranyl tetrachloro compounds with water | γ-irradiation | Cl₂⁻• radical, Superoxide and Peroxide species | Formation of chloride-based radicals and species from water radiolysis. | nih.gov |

| Solid NaCl-UCl₃ salt | γ-irradiation | Chlorine gas (Cl₂) | Radiolytic generation of Cl₂ was found to be insignificant at the tested dose. | inl.gov |

Advanced Analytical and Spectroscopic Characterization of Chloro Chlorite Entities

Time-Resolved Spectroscopic Techniques for Transient Species Detection

Time-resolved spectroscopy is crucial for observing the formation and decay of short-lived intermediates that are pivotal in chlorite (B76162) reaction pathways. These techniques allow for the monitoring of concentration changes on timescales ranging from femtoseconds to seconds.

Flash photolysis is a powerful technique for generating transient species by exposing a sample to a short, intense pulse of light. edinst.com The subsequent changes in the sample's absorption spectrum are then monitored over time using transient absorption spectroscopy, providing kinetic and spectroscopic information about the intermediates. edinst.comsmashingscience.org

In the context of chlorite chemistry, while direct flash photolysis of the chlorite ion itself is not extensively documented in the provided literature, the technique is highly relevant for studying the photochemistry of related species. For instance, laser flash photolysis of chlorine dioxide (ClO₂), a common product of chlorite reactions, has been shown to produce the transient species chlorine oxide (Cl₂O₃). caltech.edu The kinetics of such transient species can be monitored by observing their characteristic absorption bands. For example, the dichloride radical anion (Cl₂•⁻), which can be formed in photocatalytic reactions involving chloride, has a transient absorption band in the UV-visible region. edinst.com

Table 1: Example of Kinetic Data from Transient Absorption Spectroscopy

| Transient Species | Precursor | Monitoring Wavelength (nm) | Observed Lifetime | Reference |

|---|---|---|---|---|

| Cl₂O₃ | ClO₂ | ~280 | Long-lived | caltech.edu |

| Cl₂•⁻ | TiO₂/HCl | UV region | Millisecond range | edinst.com |

This table is illustrative of the type of data obtained from flash photolysis-transient absorption spectroscopy experiments.

For studying extremely fast processes, such as bond breaking and formation, femtosecond and picosecond laser spectroscopy are employed. These techniques use ultrashort laser pulses to initiate a reaction and probe the subsequent dynamics on a timescale of 10⁻¹⁵ to 10⁻¹² seconds. wayne.edu

Studies have utilized intense femtosecond and picosecond laser pulses to investigate the multielectron dissociative ionization of chlorine (Cl₂) molecules. aps.org While not directly focused on the chlorite ion, this research provides insight into the fundamental behavior of chlorine-containing species under intense laser fields, which can be relevant to understanding the decomposition of chlorite-derived intermediates. aps.org More directly related, picosecond laser-induced dissociation of chlorine gas has been used for the atomic layer etching of silicon, a process monitored by in-situ optical emission spectroscopy to observe the transient states of chlorine atoms. escholarship.orgresearchgate.net These approaches highlight the potential for ultrafast spectroscopy to unravel the primary photochemical events in chlorite-related systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov It is considered a gold standard for identifying radical intermediates in chemical and biological systems. nih.gov

In the study of chlorite chemistry, EPR spectroscopy has been instrumental in identifying radical species formed in acidified sodium chlorite (NaClO₂) solutions. A significant finding has been the direct observation of a very long-lived ESR signal at room temperature, which was attributed to the chloroperoxyl radical (Cl-O-O•). plos.orgnih.gov This radical was found to be thermodynamically stable. plos.orgnih.gov The intensity of the EPR signal was observed to increase with higher concentrations of hydrochloric acid, indicating that the formation of the chloroperoxyl radical is favored under acidic conditions. nih.gov

Table 2: EPR Spectral Parameters for Radical Species in Acidified Sodium Chlorite Solution

| Radical Species | Key Spectral Feature | g-value | Hyperfine Splitting | Reference |

|---|---|---|---|---|

| Chloroperoxyl radical (Cl-O-O•) | Four-line spectrum (1:1:1:1 intensity ratio) | Not specified | Not specified | plos.orgnih.gov |

The four-line spectrum is indicative of the interaction of the unpaired electron with the chlorine nucleus (I=3/2 for both ³⁵Cl and ³⁷Cl).

Mass Spectrometric Identification of Reactive Intermediates (e.g., Electrospray Ionization Mass Spectrometry, Photoionization Mass Spectrometry)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it an invaluable tool for identifying reactive intermediates in complex reaction mixtures. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of transient, charged intermediates. nih.govresearchgate.net

In the context of chlorite chemistry, ESI-MS has been used to analyze the products of chlorite oxidation. For example, in the reaction of iron(II) complexes with chlorite, ESI-MS was used to identify the oxidized products of a model substrate, o-tolidine, confirming an oxygen atom transfer mechanism leading to the formation of chlorate (B79027) (ClO₃⁻). acs.org Furthermore, ion chromatography coupled with mass spectrometry (IC-MS) is a well-established method for the sensitive and quantitative determination of chlorite, chlorate, and other oxyhalides in various matrices, which is essential for tracking the progress of chlorite reactions. lcms.cz

Table 3: Mass Spectrometric Data for Chlorite and Related Species

| Species | Ionization Method | Observed m/z | Isotopic Ratio | Reference |

|---|---|---|---|---|

| Chlorite (ClO₂⁻) | ESI | 66.9, 68.9 | ~3:1 | lcms.cz |

| Chlorate (ClO₃⁻) | ESI | 82.9, 84.9 | ~3:1 | lcms.cz |

The isotopic pattern is due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Development of In Situ Spectroscopic Probes for Reaction Monitoring

In situ spectroscopic probes are molecules that are designed to produce a measurable spectroscopic response, such as a change in fluorescence or absorbance, upon reacting with a specific analyte. ursinus.edu This allows for real-time monitoring of the concentration of the analyte within a reacting system. spectroscopyonline.com

For the detection of chlorite, activity-based fluorogenic probes have been developed. ursinus.edu These probes can undergo a specific chemical reaction with chlorite, such as the Pinnick oxidation of an aldehyde-bearing fluorophore, which results in a change in their spectroscopic properties. ursinus.edu The development of such probes offers a simple and inexpensive method for the in situ monitoring of chlorite concentrations. ursinus.edu Beyond custom-designed probes, techniques like UV-visible, near-infrared (NIR), and Raman spectroscopy can be implemented with fiber-optic probes for in-line monitoring of chemical reactions, providing real-time data on the concentrations of reactants, intermediates, and products. spectroscopyonline.comnih.gov

Electrochemical and Chromatographic Methods for Indirect Assessment of Chloro Chlorite Pathways

Electrochemical and chromatographic techniques are powerful tools for the indirect assessment of reaction pathways by quantifying the stable reactants and products over time.

Electrochemical methods can also be employed to study chlorite-related reactions. For example, the electrochemical treatment of organic contaminants can be influenced by the presence of chloride, which can be oxidized to form reactive chlorine species. acs.org Monitoring the concentrations of chlorite and other chlorine oxyanions during such processes can help to elucidate the underlying reaction mechanisms.

Table 4: Chromatographic Retention Times for Chlorite and Chlorate

| Analyte | Chromatographic Column | Mobile Phase | Retention Time (min) | Reference |

|---|---|---|---|---|

| Chlorite (ClO₂⁻) | Dionex IonPac AS27 | 20 mM KOH | 6.2 | researchgate.net |

| Chlorate (ClO₃⁻) | Dionex IonPac AS27 | 20 mM KOH | 11.8 | researchgate.net |

Retention times are specific to the column, eluent, and other chromatographic conditions.

Environmental Transformation and Advanced Methodological Applications in Research

Investigation of Chloro Chlorite's Role in Aquatic Chlorination Processes

Direct and comprehensive research on the specific role of "this compound" (Cl₂O₂) in aquatic chlorination processes is not widely reported. The majority of studies in this domain focus on chlorine (Cl₂), chlorine dioxide (ClO₂), and hypochlorite (B82951) (ClO⁻) as primary disinfectants. mdpi.combibliotekanauki.plrsc.orgresearchgate.netwebmd.comnih.govscotmas.comselectivemicro.comxylem.comaccepta.comeaiwater.comxylem.com

Specific research investigating the interaction of "this compound" (Cl₂O₂) with natural organic matter (NOM) and emerging contaminants in aquatic environments is limited. Studies concerning the degradation of NOM and emerging contaminants typically refer to the reactions with chlorine dioxide (ClO₂) or other powerful oxidants. For instance, chlorine dioxide (ClO₂) is known to react with NOM, leading to the formation of inorganic by-products such as chlorite (B76162), chloride, and chlorate (B79027), and can also generate free available chlorine (FAC) depending on the organic compounds involved. rsc.orgresearchgate.netnih.gov However, these findings are attributed to ClO₂, not Cl₂O₂. The degradation of emerging contaminants is a significant area of research, often involving advanced oxidation processes that utilize various reactive species. researchgate.netabpsoil.comifremer.frmdpi.comwa.gov

The formation of "this compound" (Cl₂O₂) has been noted as an intermediate in certain reactions involving other chlorine species. For example, in the production of chlorine dioxide from chlorine and the chlorite ion (ClO₂⁻), a dimer intermediate, {Cl₂O₂}, is suggested to form. Under specific conditions, this dimer can break down to form chlorine dioxide (ClO₂) or, if chlorine is in excess, chlorate (ClO₃⁻). epa.ie Additionally, Cl₂O₂ can form from the reaction of chlorine oxide radicals (ClO•). ajou.ac.kr However, detailed research on the specific oxidation pathways initiated directly by Cl₂O₂ in water treatment contexts, or its direct contribution to the formation of regulated disinfection by-products (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs), is not extensively documented. DBP formation mechanisms are predominantly studied in the context of chlorine, chloramines, and chlorine dioxide (ClO₂). nih.govresearchgate.netresearchgate.netthermofisher.comks.govresearchgate.net

This compound in Advanced Oxidation Processes (AOPs) Research

Direct research on the application of "this compound" (Cl₂O₂) within Advanced Oxidation Processes (AOPs) is not widely reported. AOPs are a class of water treatment technologies that typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade persistent organic contaminants. abpsoil.comultraaqua.comosti.gov

While AOPs are a subject of extensive theoretical and experimental studies focusing on enhanced oxidative capacity, these studies primarily investigate systems involving well-known oxidants like ozone, hydrogen peroxide, persulfate, and chlorine dioxide (ClO₂). nih.govresearchgate.netultraaqua.comosti.govnih.govscispace.comcore.ac.uk There is a lack of specific research that details the enhanced oxidative capacity of "this compound" (Cl₂O₂) itself or its direct role in generating reactive species within AOP frameworks.

Challenges and Future Directions in Chloro Chlorite Research

Methodological Innovations for the Study of Highly Reactive and Elusive Chemical Species

Investigating highly reactive and transient chemical species like chloro chlorite (B76162) (Cl2O2) demands sophisticated methodological innovations to overcome inherent experimental difficulties. Traditional analytical methods often face limitations, including inadequate detection limits, particularly for reactive chlorine species (RCS) at low concentrations, which can lead to considerable uncertainty in toxicological and analytical data ccme.ca.

Future research necessitates the development and application of advanced spectroscopic techniques capable of real-time, in-situ measurements with high sensitivity and temporal resolution. Techniques such as ultrafast transient absorption spectroscopy, matrix isolation spectroscopy, and advanced mass spectrometry can provide crucial insights into the formation, reaction kinetics, and decomposition pathways of chloro chlorite. Furthermore, the integration of fast kinetics studies is essential to capture the rapid transformations characteristic of these species. Computational chemistry, particularly quantum chemical calculations, serves as a powerful methodological innovation, offering theoretical frameworks to predict molecular structures, reaction mechanisms, and energetic profiles that are challenging to determine experimentally for elusive compounds acs.orgnih.gov.

Resolving Ambiguities in Terminology and Definitive Structural Characterization of "this compound"

A critical challenge in the field of reactive chlorine chemistry is the ambiguity surrounding certain compound names. "this compound" specifically refers to dichlorine dioxide, with the chemical formula Cl2O2. This compound is also known by synonyms such as ClOClO and Cl(ClO2) nih.gov. It is imperative to distinguish this species from the chlorite ion (ClO2⁻), which is an oxyanion where chlorine is in the +3 oxidation state, commonly found in salts like sodium chlorite (NaClO2) wikipedia.orgwikidoc.org. The chlorite ion itself adopts a bent molecular geometry with an O–Cl–O bond angle of 111° wikipedia.org. Furthermore, "chlorite" also refers to a group of phyllosilicate minerals with a distinct layered structure, unrelated to the molecular compound Cl2O2 usgs.gov.

Definitive structural characterization of Cl2O2 remains a focus of research due to its reactive and often transient nature. While PubChem identifies Cl2O2 as "this compound," its precise molecular arrangement (e.g., Cl-O-Cl-O, Cl-Cl-O-O, or O-Cl-O-Cl) and stability are subjects of ongoing investigation, especially considering its role as a reactive chlorine species. For comparison, the chloryl cation (ClO2⁺), which is isoelectronic with sulfur dioxide (SO2), has a bent structure with a bond angle close to 120° and a Cl–O bond order of 1.5 wikipedia.org. Resolving the exact structural isomers and their interconversion for Cl2O2 is vital for accurately predicting its reactivity and environmental fate.

Development of Comprehensive Predictive Models for Complex Reactive Chlorine Systems

The development of comprehensive predictive models is crucial for understanding and managing complex reactive chlorine systems, particularly given the challenges in simulating chlorine compounds and their atmospheric impact gatech.edu. Current chemical transport models (CTMs) often struggle with inadequate representation of chlorine chemistry, especially heterogeneous reactions involving particulate chloride and the production of reactive gaseous chlorine species gatech.edu.

Future directions involve enhancing these models by integrating advanced computational approaches. Machine learning (ML) and quantum chemical calculations (QCC) are increasingly being employed to predict the rate constants of reactive chlorine species towards various organic compounds acs.orgnih.gov. These ML-based quantitative structure-activity relationship (QSAR) models, utilizing quantum chemical descriptors and molecular fingerprints, have demonstrated superior prediction performance compared to traditional multiple linear regression models acs.org. Such models can significantly improve the accuracy of predicting chlorine decay mechanisms in diverse environments, including water treatment systems and the atmosphere researchgate.netmdpi.comresearchgate.net. For instance, models have been developed to predict chloramine (B81541) species concentrations in synthetic solutions and to understand chlorine decay in reclaimed water distribution systems, where high levels of ammonia (B1221849) and organic matter pose challenges researchgate.netmdpi.comresearchgate.net. Further research aims to refine these models by incorporating more detailed reaction pathways and environmental parameters to provide a more holistic understanding of reactive chlorine chemistry.

Interdisciplinary Research Synergies with Materials Science and Environmental Engineering for Novel Methodologies

Addressing the complexities of this compound and other reactive chlorine species necessitates strong interdisciplinary research synergies, particularly between chemistry, materials science, and environmental engineering. This collaborative approach can lead to the development of novel methodologies for both studying and mitigating the impact of these reactive species.

Materials science contributes by focusing on the design and synthesis of new functional materials with tailored properties for interaction with reactive chlorine species tuni.fi. This includes the development of advanced adsorbents for selective contaminant removal in water and materials that can enhance the degradation of persistent contaminants in waste streams washington.edu. For example, research explores ferrate-coated sand media for multi-functional water treatment, leveraging ferrate(VI)'s strong oxidizing potential and its decomposition to Fe(III) phases for coagulation washington.edu.

Environmental engineering plays a pivotal role in applying these material innovations to real-world challenges, such as water treatment, atmospheric chemistry, and environmental remediation tuni.firsc.org. Research in this area includes quantifying the impact of chemical reactivity on chlorine plume behavior in atmospheric dispersion models, where chlorine is known to react with environmental materials like plants canada.ca. Interdisciplinary efforts are also crucial for understanding the formation of disinfection by-products from reactive chlorine species during water treatment and assessing their toxicity rsc.org. By combining expertise in material design, chemical kinetics, and environmental processes, researchers can develop more effective and sustainable solutions for managing the presence and reactivity of this compound and related chlorine compounds in various environmental matrices.

Q & A

Q. How can isotopic labeling (e.g., ¹⁸O) clarify chlorite’s role in biogeochemical cycles?

- Methodological Answer: ¹⁸O-labeled chlorite is incubated in soil or sediment microcosms. Isotope ratio mass spectrometry (IRMS) tracks oxygen transfer to water or CO₂, distinguishing abiotic vs. microbial pathways. Metagenomic analysis of microbial consortia identifies chlorite dismutase genes, linking isotopic shifts to specific metabolic pathways .

Key Methodological Considerations from Evidence

- Analytical Cross-Validation: Discrepancies between methods (e.g., XRD vs. EVA) highlight the need for multi-technique validation, particularly for mixed-phase samples .

- Environmental Simulation: Core-flooding and geochemical modeling are critical for assessing chlorite’s impact in subsurface systems .

- Redox Chemistry: Electrochemical and isotopic methods are indispensable for elucidating chlorite’s role in redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.